7-Iodo-5-methylindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-5-methyl-1H-indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c1-4-2-5-7(6(10)3-4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJSHZMMLXJRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)I)NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571443 | |
| Record name | 7-Iodo-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208592-53-4 | |
| Record name | 7-Iodo-5-methyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60571443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Structural Characterization of 7 Iodo 5 Methylindoline 2,3 Dione and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. For 7-Iodo-5-methylindoline-2,3-dione, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the N-H proton of the indoline (B122111) ring.
Analysis of analogues provides a predictive framework:
5-Methylisatin (B515603): The ¹H NMR spectrum in DMSO-d₆ typically shows a singlet for the methyl protons (CH₃) around δ 2.26 ppm. The aromatic protons appear as a multiplet and two doublets between δ 6.81 and δ 7.39 ppm. The N-H proton is observed as a broad singlet at approximately δ 10.9 ppm chemicalbook.com.
5-Iodoisatin (B1210601): The spectrum of this analogue reveals signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nature of the iodine atom chemicalbook.com.
7-Methylisatin: The presence of a methyl group at the 7-position influences the chemical shifts of the adjacent aromatic protons .
For this compound, the aromatic region would be simplified due to substitution at positions 5 and 7. We would expect to see two singlets for the protons at C-4 and C-6. The methyl group at C-5 would appear as a singlet, and the N-H proton would be a broad singlet, likely downfield.
Table 1: Representative ¹H NMR Data for Isatin (B1672199) Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 5-Methylisatin chemicalbook.com | DMSO-d₆ | 10.9 (s, 1H) | N-H |
| 7.39 (s, 1H) | Ar-H | ||
| 7.30 (d, 1H) | Ar-H | ||
| 6.81 (d, 1H) | Ar-H | ||
| 2.26 (s, 3H) | CH₃ | ||
| 7-Methylisatin | N/A | Characteristic signals for aromatic and methyl protons are expected. | N/A |
| 5-Iodoisatin chemicalbook.com | N/A | Signals for aromatic protons are shifted due to the iodine substituent. | N/A |
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would confirm the presence of the nine carbon atoms in its core structure, including the two carbonyl carbons, the aromatic carbons, and the methyl carbon.
Data from related compounds is illustrative:
Isatin: The parent compound shows two distinct carbonyl signals around δ 184.9 (C3=O) and δ 159.8 (C2=O) ppm in DMSO-d₆. The aromatic carbons resonate between δ 112.7 and δ 151.2 ppm chemicalbook.com.
5-Methylisatin: The spectrum shows a signal for the methyl carbon around δ 20.7 ppm. The signals for the aromatic carbons are also shifted slightly compared to the parent isatin due to the electronic effect of the methyl group nih.gov.
For this compound, the C-I bond would cause a significant upfield shift for the C-7 signal (a phenomenon known as the "heavy atom effect"), while the other carbon signals would be consistent with the substituted isatin framework.
Table 2: Representative ¹³C NMR Data for Isatin Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| Isatin chemicalbook.com | DMSO-d₆ | 184.9 | C=O (C3) |
| 159.8 | C=O (C2) | ||
| 151.2, 138.8, 125.1, 123.2, 118.3, 112.7 | Aromatic C | ||
| 5-Methylisatin nih.gov | N/A | Signals for two carbonyls, six aromatic carbons, and one methyl carbon are observed. | C=O, Ar-C, CH₃ |
For complex molecules, 2D NMR experiments are crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, helping to map out the connectivity of protons within the molecule. For isatin derivatives, it is useful for assigning adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). This technique would definitively link each aromatic proton signal to its corresponding carbon signal and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, the N-H proton could show correlations to the C-2, C-3a, and C-7a carbons, confirming the ring structure. The aromatic protons would show correlations to neighboring carbons, aiding in their specific assignment beilstein-journals.orgbeilstein-journals.orgresearchgate.net.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by characteristic absorption bands.
Key expected absorptions based on analogues include:
N-H Stretch: A moderate to sharp absorption band around 3200-3450 cm⁻¹ corresponding to the N-H bond of the lactam researchgate.net.
C=O Stretches: Two strong absorption bands are characteristic of the isatin core. The C3-ketone carbonyl typically absorbs at a higher wavenumber (around 1720-1740 cm⁻¹), while the C2-amide (lactam) carbonyl absorbs at a lower wavenumber (around 1690-1710 cm⁻¹) researchgate.netresearchgate.net.
C=C Aromatic Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are indicative of the aromatic benzene (B151609) ring.
C-N Stretch: A band in the 1300-1200 cm⁻¹ region.
C-I Stretch: A weak absorption expected in the far-IR region, typically below 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for Isatin Analogues
| Functional Group | Approximate Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3450 | Secondary Amine (Lactam) |
| C=O Stretch | 1720 - 1740 | Ketone (C3) |
| C=O Stretch | 1690 - 1710 | Amide (C2) |
| C=C Stretch | 1620 - 1450 | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (C₉H₆INO₂), the calculated monoisotopic mass is 286.9494 u.
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z ≈ 287. The presence of iodine (¹²⁷I is the only stable isotope) would give this peak a unique isotopic signature.
Fragmentation Pattern: The isatin ring is relatively stable, but characteristic fragmentation patterns can be observed. A common fragmentation pathway for isatins is the loss of carbon monoxide (CO, 28 u) from the C-2 position, followed by another loss of CO from the C-3 position. Therefore, fragment ions at m/z ≈ 259 (M-CO)⁺ and m/z ≈ 231 (M-2CO)⁺ would be expected. Loss of the iodine atom (127 u) or the methyl group (15 u) could also occur.
Analysis of 5-methylisatin (molecular weight 161.16 g/mol ) shows a strong molecular ion peak at m/z = 161 and a top peak from fragmentation at m/z = 133, corresponding to the loss of CO nih.gov.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive proof of its structure.
This analysis would yield precise data on:
Bond Lengths and Angles: Confirming the geometry of the fused ring system and the positions of the substituents.
Planarity: Isatin and its derivatives are generally planar molecules nih.govresearchgate.net. Crystallography would quantify the planarity of the this compound molecule.
Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying key interactions such as hydrogen bonding (typically N-H···O=C dimers) and potential halogen bonding (C-I···O interactions) researchgate.netmdpi.com.
Crystal structure data for analogues like 7-methylisatin researchgate.netnih.gov and various iodo-isatins nih.govresearchgate.net show that the isatin core is nearly planar and that molecules often form dimers in the solid state through intermolecular N-H···O hydrogen bonds. For 1-Ethyl-5-iodoindoline-2,3-dione, the analysis revealed a nearly planar iodoindoline-2,3-dione skeleton nih.gov.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation
The analysis and purification of synthetic compounds such as this compound and its analogues rely heavily on chromatographic techniques. These methods are essential for assessing the purity of the final product, identifying byproducts, and separating complex mixtures, particularly isomers which often exhibit similar physical and chemical properties but can have different biological activities. While specific methods for this compound are not extensively detailed in published literature, the chromatographic behavior can be effectively understood through the established analytical procedures for closely related isatin analogues, including iodinated and methylated derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of isatin derivatives due to its high resolution and versatility. Reversed-phase (RP) HPLC is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase.
For the parent compound, isatin, RP-HPLC methods have been developed using mobile phases consisting of acetonitrile and water, often with an acid modifier like phosphoric acid to control the ionization state of the analyte and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are substituted for non-volatile acids. sielc.com The separation is typically achieved on columns with bonded stationary phases like C18 (octadecylsilane) or specialized reverse-phase columns designed for low silanol activity. sielc.com These methods are scalable and can be adapted for preparative separations to isolate impurities or for pharmacokinetic studies. sielc.com
The conditions used for isatin serve as a strong starting point for developing methods for substituted analogues like this compound. The addition of methyl and iodo groups increases the hydrophobicity of the molecule, which would lead to longer retention times on a reversed-phase column compared to the parent isatin under identical conditions. Method optimization would involve adjusting the mobile phase composition (i.e., increasing the percentage of organic solvent like acetonitrile) to achieve suitable retention and resolution.
Table 1: Representative HPLC Conditions for Isatin Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1 (Reverse-Phase) | sielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and Water with Formic Acid | sielc.com |
| Application | Purity assessment, isolation of impurities, pharmacokinetics | sielc.com |
Gas Chromatography (GC)
Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds, including various isatin derivatives. It is especially effective for the identification and separation of constitutional isomers, which can be challenging to resolve by other means.
Research on the separation of isomeric mixtures of isatin derivatives, such as 4- and 6-substituted iodo- and methylisatins, demonstrates the utility of GC-MS. scispace.com These isomers, often produced concurrently during synthesis via methods like the Sandmeyer route, can be effectively separated and identified using this technique. scispace.comresearchgate.net The analysis is typically performed on non-polar capillary columns, such as those with a 100% dimethylpolysiloxane stationary phase. scispace.com The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.
Table 2: GC-MS Conditions for the Separation of Isomeric Isatin Derivatives
| Parameter | Conditions for Fluoro-, Chloro-, Bromo-, Iodo-isatins | Conditions for Methylisatin Isomers | Reference |
|---|---|---|---|
| GC System | Hewlett Packard 6890N or similar | scispace.com | |
| Column | DB1 (100% dimethylpolysiloxane), 30 m × 0.25 mm i.d., 0.25 µm film thickness | scispace.com | |
| Injection | Split injection (1:30.6 ratio) at 290 °C | Split injection (1:20 ratio) at 260 °C | scispace.com |
| Oven Program | 150 °C to 270 °C (5 min isothermal) at 15 °C/min | 100 °C to 210 °C (10 min isothermal) at 12 °C/min | scispace.com |
| Carrier Gas | Helium | Helium (0.6 mL/min) | scispace.com |
| Detector | Mass Selective Detector (MSD), spectra recorded in scan mode at 70 eV | scispace.com | |
| Total Analysis Time | 13 min | 19.17 min | scispace.com |
Other Chromatographic Techniques
Beyond HPLC and GC, several other chromatographic methods are integral to the synthesis and purification of isatin derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective method used routinely to monitor the progress of chemical reactions. scispace.com For the synthesis of isatin analogues, TLC can quickly confirm the consumption of starting materials and the formation of the desired product. The separated compounds are typically visualized under UV light. scispace.com
High-Speed Counter-Current Chromatography (HSCCC): For preparative-scale separation of isomers, HSCCC has proven to be a highly efficient technique. scispace.comresearchgate.net It is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thus preventing irreversible adsorption of the sample. A biphasic solvent system of hexane (B92381):ethyl acetate:ethanol (B145695):water (1:0.5:0.5:1 v/v/v/v) has been successfully used to separate five pairs of isatin derivative isomers, including 4- and 6-iodoisatins and 4- and 6-methylisatins. scispace.com HSCCC offers advantages over conventional column chromatography, including shorter elution times and lower solvent consumption. scispace.com
Column Chromatography: Conventional column chromatography over a solid stationary phase like silica (B1680970) gel is widely used for the purification of isatin derivatives. For instance, a mixture of hexane and ethyl acetate has been employed as the eluent to separate E- and Z-isomers of isatin hydrazones, demonstrating its utility in resolving geometric isomers. nih.gov
Mechanistic and Target Oriented Research in Medicinal Chemistry with 7 Iodo 5 Methylindoline 2,3 Dione Derivatives
7-Iodo-5-methylindoline-2,3-dione as a Versatile Pharmacophore and Privileged Scaffold
The indoline-2,3-dione core is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This is due to its ability to interact with multiple biological targets, leading to a broad range of physiological effects. The presence of a methyl group at the C-5 position and an iodine atom at the C-7 position in this compound provides a unique chemical entity for further derivatization.
The isatin (B1672199) scaffold itself is a key component of many natural and synthetic bioactive molecules. researchgate.net Its derivatives have been shown to possess a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netijrrjournal.com The core structure features a planar, aromatic ring fused to a five-membered ring containing a lactam (a cyclic amide) and a ketone group. This arrangement provides multiple points for hydrogen bonding, hydrophobic interactions, and potential covalent bonding, making it an ideal pharmacophore for interacting with various biological macromolecules.
The substitution pattern of this compound offers distinct advantages for drug design. The methyl group at C-5 can enhance binding to hydrophobic pockets in target proteins and can also influence the electronic properties of the aromatic ring. The iodine atom at C-7, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in protein-ligand binding. Furthermore, the iodine can serve as a handle for further synthetic modifications through cross-coupling reactions.
The versatility of the isatin scaffold is further demonstrated by its use in the creation of hybrid molecules. nih.gov By linking the isatin core to other pharmacophores, researchers can develop multi-target drugs, which can be particularly effective for treating complex diseases like cancer. nih.gov
Structure-Activity Relationship (SAR) Studies for Substituted Indoline-2,3-diones
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For indoline-2,3-dione derivatives, SAR studies have provided valuable insights into the optimal substitutions required for potent and selective biological effects.
The biological activity of indoline-2,3-dione derivatives is highly dependent on the nature and position of substituents on the core scaffold.
C-5 Position: Substitution at the C-5 position of the isatin ring has been shown to be a critical determinant of biological activity. For instance, in a series of isatin-based benzene (B151609) sulfonamide derivatives evaluated for their inhibitory activity against α-glucosidase and α-amylase, the presence of different groups at the C-5 position significantly impacted their potency. nih.gov In another study, the introduction of a chlorine atom at the C-5 position of the isatin nucleus was investigated for its influence on the biological activity of newly synthesized compounds. researchgate.net The nature of the substituent at C-5, whether electron-donating or electron-withdrawing, can modulate the electronic environment of the entire molecule and thereby affect its interaction with biological targets. nih.gov
C-7 Position: The C-7 position also plays a significant role in determining the pharmacological profile of isatin derivatives. The presence of a halogen, such as iodine in this compound, can introduce favorable interactions with target proteins. For example, 7-bromo-5-methylindoline-2,3-dione (B11587) is a known isatin derivative where the halogen at C-7 is crucial for its chemical properties. sigmaaldrich.comsigmaaldrich.com The size and electronegativity of the halogen can influence binding affinity and selectivity.
N-1 Position: The nitrogen atom at the N-1 position of the indoline (B122111) ring is another key site for modification. Alkylation or acylation at this position can significantly alter the lipophilicity and steric bulk of the molecule, which in turn affects its absorption, distribution, and target engagement. nih.gov For example, in a study on isatin-based fatty acid amide hydrolase (FAAH) inhibitors, modification of the bulky aryl moiety at the N-1 position with a flexible allyl group led to a potent inhibitor. nih.gov Similarly, the design of dimeric DJ-1 inhibitors involved connecting two 5-fluoroindoline-2,3-dione moieties through their N-1 positions using alkylene chains of varying lengths. nih.gov
While many studies focus on the influence of substituents, the stereochemistry and conformational flexibility of indoline-2,3-dione derivatives are also critical for their biological activity. For derivatives with chiral centers, the specific stereoisomer can exhibit significantly different potency and efficacy. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other.
Investigation of Molecular Targets and Underlying Mechanisms of Action
A significant area of research for this compound derivatives is the identification of their molecular targets and the elucidation of their mechanisms of action. This knowledge is fundamental for the rational design of more effective and safer drugs.
Derivatives of indoline-2,3-dione have been shown to inhibit a wide range of enzymes implicated in various diseases.
Monoamine Oxidase (MAO): Isatin and its derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets for the treatment of depression and neurodegenerative diseases. sioc-journal.cn A study on 2-(1,3-dioxoisoindolin-2-yl)-N-phenethylacetamide and 2-(3,4-dihydroisoquinolin-1-yl)isoindole-1,3-dione derivatives showed significant inhibition of both MAO-A and MAO-B. sioc-journal.cn
Carbonic Anhydrase (CA): The isatin scaffold has been identified as a promising starting point for the design of carbonic anhydrase inhibitors. researchgate.netnih.gov CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.gov Studies have shown that the nature and position of substituents on the isatin ring can modulate both the activity and isoform selectivity of these inhibitors. researchgate.net
α-Glucosidase: Inhibition of α-glucosidase is a key approach for managing type 2 diabetes. A series of novel indoline-2,3-dione-based benzene sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against α-glucosidase and α-amylase. nih.gov Several of these compounds showed potent inhibition, highlighting the potential of this scaffold in developing new antidiabetic agents. nih.gov
DNA Gyrase: DNA gyrase is a crucial bacterial enzyme and a validated target for antibacterial drugs. The indoline-2,3-dione scaffold has been explored for the development of new DNA gyrase inhibitors.
Aminopeptidase N (APN): Aminopeptidase N is a zinc-dependent metalloprotease that plays a role in cancer progression and angiogenesis. Isatin derivatives have been investigated as potential inhibitors of APN.
The inhibitory activities of some indoline-2,3-dione derivatives against various enzymes are summarized in the table below.
| Derivative Class | Target Enzyme | Key Findings |
| Indoline-2,3-dione-based benzene sulfonamides | α-Glucosidase, α-Amylase | Potent inhibitory activity, with IC50 values in the micromolar range. nih.gov |
| 2-(1,3-Dioxoisoindolin-2-yl)-N-phenethylacetamides | Monoamine Oxidase (MAO-A and MAO-B) | Significant inhibition of both MAO-A and MAO-B. sioc-journal.cn |
| Isatin-based benzene sulfonamides | Carbonic Anhydrase (CA) | Substituents on the isatin ring modulate activity and isoform selectivity. researchgate.net |
| Isatin-based FAAH inhibitor BSS-7 derivatives | Fatty Acid Amide Hydrolase (FAAH) | N-1 and C-3 substitutions led to a nanomolar inhibitor. nih.gov |
| Bis-isatin derivatives | DJ-1 (a protein associated with Parkinson's disease) | Dimeric inhibitors targeting the DJ-1 homodimer were developed. nih.gov |
To understand the molecular basis of enzyme inhibition, it is essential to characterize the binding modes and interactions between the indoline-2,3-dione derivatives and their target proteins. Molecular docking and other computational techniques are powerful tools for this purpose.
Molecular docking studies can predict the preferred binding orientation of a ligand within the active site of a protein and identify the key amino acid residues involved in the interaction. researchgate.netacs.org For example, in the study of indoline-2,3-dione-based α-glucosidase inhibitors, molecular docking was used to determine the binding affinity and interactions of the most active compounds with the enzyme's active site. nih.govacs.org These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and, in the case of halogenated derivatives, halogen bonds in stabilizing the protein-ligand complex.
For instance, the docking of indeno[1,2-b]indole (B1252910) derivatives into the ATP binding site of Casein kinase II (CK2) showed that the compounds fit well within the active site and formed π-π interactions with specific residues. researchgate.net Similarly, molecular docking of novel isatin derivatives as potential tyrosine kinase inhibitors revealed a good correlation between the docking scores and the experimentally determined cytotoxic activity. ekb.eg
These computational insights, often complemented by experimental techniques like X-ray crystallography, provide a detailed picture of the protein-ligand interactions at the atomic level. This information is invaluable for the rational design and optimization of new and more potent inhibitors based on the this compound scaffold.
Elucidation of Cellular and Subcellular Modulatory Pathways (e.g., Oxidative Stress Modulation)
Derivatives of isatin, the foundational structure of this compound, exhibit diverse mechanisms of action at the cellular and subcellular levels. One significant pathway involves the modulation of oxidative stress. nih.govfrontiersin.orgbohrium.com These compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative damage within cancer cells, a mechanism that contributes to their anticancer effects. nih.govfrontiersin.orgbohrium.com The ability of isatin derivatives to induce ROS-mediated cytotoxicity is a key strategy in developing new cancer therapeutics. nih.gov
Research has demonstrated that isatin derivatives can target different biomolecules and organelles, leading to a range of cellular responses. nih.govfrontiersin.orgbohrium.com Their mechanisms of action are not limited to oxidative stress but also include DNA binding and the inhibition of crucial proteins. nih.govfrontiersin.orgbohrium.com The specific cellular and subcellular effects are highly dependent on the structural modifications of the isatin core.
Table 1: Research Findings on Cellular and Subcellular Modulation by Isatin Derivatives
| Research Focus | Key Findings |
| Oxidative Stress | Isatin derivatives can generate reactive oxygen species (ROS), causing oxidative damage in cancer cells. nih.govfrontiersin.orgbohrium.com |
| Target Diversity | These compounds can target various biomolecules and organelles within the cell. nih.govfrontiersin.orgbohrium.com |
| Mechanism of Action | Mechanisms include DNA binding and inhibition of key proteins, in addition to inducing oxidative stress. nih.govfrontiersin.orgbohrium.com |
Rational Design of Hybrid Molecules and Prodrugs Incorporating the Isatin Scaffold
The rational design of hybrid molecules and prodrugs is a key strategy to improve the therapeutic index of isatin-based compounds. psu.edunih.gov This approach involves combining the isatin scaffold with other pharmacophores to create hybrid molecules with enhanced or novel activities. psu.edunih.gov Prodrug strategies aim to improve properties such as solubility, stability, and tumor targetability. nih.gov
One example of rational design is the synthesis of isatin-chalcone hybrids linked with a 1H-1,2,3-triazole. psu.edu This work demonstrated that such hybrids could exhibit significant anti-proliferative potential against various cancer cell lines. psu.edu Another approach involves creating bis-isatin derivatives, which are designed as dimeric inhibitors of specific proteins like DJ-1. nih.gov
The development of prodrugs often involves chemical modification of the parent drug to create a temporarily inactive form that is later activated at the target site. nih.gov For phenazine (B1670421) 5,10-dioxide natural products, which share some mechanistic similarities with isatin derivatives in inducing cell death, prodrug strategies have been explored to enhance selective cytotoxicity towards cancer cells. rsc.org
Table 2: Examples of Rationally Designed Isatin-Based Molecules
| Molecule Type | Design Strategy | Intended Outcome |
| Isatin-Chalcone Hybrids | Integration with 1H-1,2,3-triazole. psu.edu | Enhanced anti-proliferative activity. psu.edu |
| Bis-isatin Derivatives | Dimerization of the isatin scaffold. nih.gov | Potent and selective inhibition of dimeric proteins. nih.gov |
| Isatin-based Benzenesulphonamides | Combination with a benzenesulphonamide moiety. nih.gov | Inhibition of carbonic anhydrase isoforms. nih.gov |
Strategies for Enhancing Biological Selectivity and Potency through Chemical Modification
Chemical modification of the isatin scaffold is a primary strategy for enhancing the biological selectivity and potency of its derivatives. nih.govfrontiersin.orgbohrium.com These modifications can involve the introduction of various substituents at different positions on the isatin ring. nih.govrsc.org
Systematic design and synthesis of isatin derivatives with substituents at the N-1, C-3, and C-5 positions have been shown to modulate their antimicrobial potency and inhibitory action against bacterial enzymes. nih.govrsc.org The nature and position of these substituents are critical in determining the molecule's interaction with its target and, consequently, its activity and selectivity. nih.gov For instance, 5-halogenation and N-alkylation have been reported to significantly enhance antibacterial activity. nih.gov
The formation of metal complexes with isatin derivatives is another strategy to improve their biological properties. nih.govfrontiersin.orgbohrium.com Metalation can lead to a synergistic effect between the metal ion and the isatin ligand, often resulting in enhanced activity. nih.govfrontiersin.orgbohrium.com Furthermore, the use of drug delivery systems can protect the compounds from metabolic degradation and improve their delivery to target cells, thereby increasing their efficiency and selectivity.
Table 3: Strategies for Chemical Modification of the Isatin Scaffold
| Modification Strategy | Position(s) | Effect on Biological Activity |
| Substitution | N-1, C-3, C-5 | Can maximize antimicrobial potency and enzyme inhibitory activities. nih.govrsc.org |
| Halogenation | C-5 | Marked enhancement in anti-bacterial activity. nih.gov |
| N-Alkylation | N-1 | Effective in causing marked enhancement in anti-bacterial activity. nih.gov |
| Metal Complexation | Varies | Usually improves biological properties through a synergistic process. nih.govfrontiersin.orgbohrium.com |
Future Research Directions and Unexplored Avenues for 7 Iodo 5 Methylindoline 2,3 Dione Research
Development of Novel and Green Synthetic Methodologies for Complex 7-Iodo-5-methylindoline-2,3-dione Derivatives
The synthesis of complex molecular architectures based on the this compound core necessitates the development of innovative and environmentally benign synthetic strategies. While traditional methods for the synthesis of related isatins exist, future research should prioritize green chemistry principles to minimize waste and enhance efficiency.
A promising avenue lies in the application of microwave-assisted organic synthesis (MAOS). This technique has been successfully employed in the catalyst-free methylenation of indoles and 7-azaindoles in aqueous media, offering excellent yields and short reaction times. The exploration of MAOS for the elaboration of the this compound scaffold could lead to the rapid generation of diverse compound libraries.
Furthermore, the use of eco-friendly catalysts should be a central focus. Lactic acid, a biodegradable and inexpensive catalyst, has shown efficacy in the one-pot synthesis of naphthopyranopyrimidines under solvent-free conditions. Investigating the utility of such catalysts in reactions involving this compound could provide sustainable alternatives to conventional methods. Similarly, metal-free catalysts, such as molecular iodine, have been demonstrated to be effective in the synthesis of pyrazoloquinoline derivatives. researchgate.net
A concrete example of a relevant synthetic route is the preparation of 5-iodo-1-methylindoline-2,3-dione (B3283012) from 5-iodoisatin (B1210601) and iodomethane. chemicalbook.com This reaction, which proceeds with high yield, can serve as a foundational method for developing more complex derivatives of this compound. Future work could focus on diversifying the electrophiles used in the N-alkylation step and exploring further functionalization of the aromatic ring.
Table 1: Potential Green Synthetic Approaches for this compound Derivatives
| Methodology | Catalyst/Conditions | Potential Advantages |
| Microwave-Assisted Organic Synthesis (MAOS) | Catalyst-free, aqueous media | Rapid reaction times, high yields, reduced solvent use |
| Biocompatible Catalysis | Lactic acid | Inexpensive, biodegradable, solvent-free conditions |
| Metal-Free Catalysis | Molecular iodine | Mild reaction conditions, high yields, avoidance of heavy metal contamination |
Deepening the Understanding of Structure-Mechanism Relationships at the Atomic and Molecular Levels
A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is paramount for predicting its behavior in various chemical transformations and biological systems. Future research should aim to elucidate these relationships at the atomic and molecular levels through a combination of experimental and computational techniques.
Crystallographic studies are essential for determining the precise three-dimensional structure of this compound and its derivatives. The full crystallographic data available for the closely related 7-Methyl-1H-indole-2,3-dione reveals a planar molecule with specific bond lengths and angles, and intermolecular interactions dominated by N—H⋯O hydrogen bonds and π–π stacking. researchgate.netnih.gov Similar detailed structural analysis of this compound would provide invaluable insights into the influence of the iodine substituent on the molecular geometry and crystal packing.
Mechanistic studies of reactions involving the isatin (B1672199) core are also crucial. For instance, the acid-catalyzed indolylation of isatin is proposed to proceed via a Friedel–Crafts electrophilic aromatic substitution mechanism. nih.gov Investigating the kinetics and thermodynamics of similar reactions with this compound will help in understanding how the electronic properties of the substituted ring affect the reaction pathway and efficiency. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the reaction coordinates and identify transition states, providing a deeper understanding of the reaction mechanism at a molecular level. researchgate.net
Exploration of Novel Biological Targets and Therapeutic Applications Beyond Current Scope
The isatin scaffold is a well-established pharmacophore present in numerous compounds with a wide array of biological activities. While research has focused on targets like cyclin-dependent kinases (CDKs) and the protein DJ-1, the unique substitution pattern of this compound suggests that its derivatives may interact with novel biological targets, opening up new therapeutic avenues.
One area of significant potential is in cancer therapy. Recent studies have identified aldehyde dehydrogenases (ALDHs) as novel targets for isatin-based compounds. nih.gov A potent multi-isoform ALDH inhibitor based on the isatin scaffold has been identified, suggesting that derivatives of this compound could be developed as anticancer agents that target cancer cell metabolism. nih.gov Furthermore, 1,5-disubstituted isatin derivatives have shown promise as antitumor agents in mantle cell lymphoma, indicating the potential for exploring the therapeutic efficacy of this compound derivatives in various hematological malignancies. elsevierpure.com
Beyond cancer, the diverse pharmacological profile of isatins suggests that derivatives of this compound could be investigated for other therapeutic applications, such as antiviral, antimicrobial, and neuroprotective agents. nih.gov High-throughput screening of compound libraries derived from this compound against a panel of biological targets will be instrumental in identifying novel activities.
Integration of Advanced Computational Approaches with Experimental Studies for Predictive Design
The integration of computational chemistry with experimental synthesis and biological evaluation can significantly accelerate the drug discovery process. For this compound, computational tools can be leveraged for the predictive design of derivatives with enhanced activity and favorable pharmacokinetic properties.
Molecular docking and molecular dynamics simulations are powerful techniques for predicting the binding affinity and mode of interaction of small molecules with their biological targets. These methods have been successfully used to guide the design of 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors. mdpi.com Similar in silico studies can be performed to identify potential biological targets for this compound derivatives and to optimize their structures for improved binding.
In addition to predicting biological activity, computational methods can also be used to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. The use of ADMET prediction software can help in the early identification of compounds with poor pharmacokinetic profiles, thus reducing the attrition rate in later stages of drug development. The design of new isatin derivatives as potential CDK2 inhibitors has been guided by such ADMET analyses. mdpi.com
Potential for Applications in Advanced Materials Science and Sensor Development based on Indoline-2,3-dione Reactivity
The reactive nature of the indoline-2,3-dione core, coupled with the potential for functionalization at the iodo and methyl positions, makes this compound an attractive building block for the synthesis of advanced materials and chemical sensors.
The development of novel fluorescent materials is a promising research direction. The synthesis of highly functionalized fluorescent biaryl derivatives from 7-azaindole (B17877) precursors suggests that the isatin scaffold can be incorporated into larger conjugated systems with interesting photophysical properties. The presence of the heavy iodine atom in this compound could also lead to materials with enhanced phosphorescence, which have applications in areas such as organic light-emitting diodes (OLEDs).
Furthermore, the reactivity of the dicarbonyl group in the isatin ring can be exploited for the development of chemical sensors. The selective reaction of this group with specific analytes could lead to a measurable change in a physical property, such as color or fluorescence, forming the basis of a sensing mechanism. The strategic placement of the iodo and methyl groups can be used to tune the electronic properties of the isatin core and thus modulate its reactivity and sensing capabilities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Iodo-5-methylindoline-2,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, refluxing 5-iodoisatin derivatives with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, using potassium carbonate as a base, followed by recrystallization from methanol or ethanol for purification . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (reflux conditions), and stoichiometric ratios (1:1 to 1:1.2 for halide:isatin derivatives) to maximize yield (typically 70–90%) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and C-I bonds at 500–600 cm⁻¹ .
- NMR : Analyze -NMR for methyl group signals (~δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). -NMR should show carbonyl carbons at ~180 ppm and iodinated aromatic carbons at ~90–100 ppm .
- HPLC/GC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What safety protocols are critical when handling halogenated indoline derivatives like this compound?
- Methodological Answer : Prioritize PPE (gloves, lab coat, goggles) and work in a fume hood due to potential iodine vapor release. Avoid prolonged exposure to light (risk of decomposition) and store at 2–8°C under inert gas (N₂/Ar). Emergency measures include rinsing exposed skin with water and consulting a physician immediately .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths (e.g., C-I: ~2.09 Å, C=O: ~1.21 Å) and dihedral angles between aromatic rings (e.g., 76–77° for non-planar moieties) . Refinement software (e.g., SHELX) with H-atom constraints (riding model, ) ensures accuracy. Cross-validate with Cambridge Structural Database (CSD) entries (e.g., CCDC-2191474) to identify deviations .
Q. What strategies can reconcile discrepancies in reported bioactivity data for indoline-2,3-dione analogs?
- Methodological Answer :
- Comparative SAR Analysis : Map substituent effects (e.g., electron-withdrawing iodine vs. methyl groups) on potency in assays like MES (Maximal Electroshock Seizure) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO/LUMO energies) with experimental IC₅₀ values .
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, solvent controls) and validate using reference compounds (e.g., phenytoin for anticonvulsant studies) .
Q. How can green chemistry principles be integrated into the synthesis of this compound?
- Methodological Answer :
- Solvent Replacement : Substitute DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) or ionic liquids .
- Catalysis : Employ Pd/C or CuI nanoparticles to reduce reaction temperatures and improve atom economy .
- Waste Minimization : Use column-free purification (e.g., centrifugal partition chromatography) and recycle solvents via distillation .
Data Management & Collaboration
Q. How should researchers manage crystallographic data for reproducibility in indoline-2,3-dione studies?
- Methodological Answer : Deposit raw diffraction data in public repositories (e.g., CCDC, PDB) with accession codes (e.g., CCDC-2102023). Include refinement parameters (-factor < 0.05, data-to-parameter ratio > 15:1) and thermal ellipsoid plots in supplementary materials .
Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s bioactivity?
- Methodological Answer : Combine:
- Structural Biology : Co-crystallization with target proteins (e.g., GABA receptors) to identify binding motifs .
- Metabolomics : Track in vivo metabolism using LC-MS/MS to detect iodinated metabolites .
- Pharmacokinetics : Assess bioavailability via rodent models with plasma sampling at 0–24h post-administration .
Tables for Key Data
Table 1 : Comparative Structural Data for Indoline-2,3-dione Derivatives
| Compound | Bond Length (C-I, Å) | Dihedral Angle (°) | Crystallographic -factor | Reference |
|---|---|---|---|---|
| 7-Iodo-5-methylindoline | 2.09 | 76.22 | 0.023 | |
| 5-Chloroindoline | 1.74 | 78.15 | 0.031 |
Table 2 : Optimization of Synthetic Yields
| Reaction Time (h) | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 6 | 100 | DMF | 74 |
| 8 | 80 | Ethanol | 68 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
